2H-Benzo[d][1,2,3]triazol-5-amine
Overview
Description
2H-Benzo[d][1,2,3]triazol-5-amine is a compound that has been the subject of various studies due to its potential applications in pharmacology and optoelectronics. The compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile applications in different fields, including pharmaceuticals, polymers, and materials science.
Synthesis Analysis
The synthesis of derivatives of 2H-benzo[d][1,2,3]triazol-5-amine has been explored in several studies. For instance, a method for synthesizing T-shaped 2H-benzo[d][1,2,3]triazole derivatives was developed using Sonogashira coupling reactions under microwave irradiation . Another study reported the synthesis of 5-amine-1H-benzo[d]triazol from 4-nitrobenzene-1,2-diamine by diazotization and reduction, followed by condensation to produce the target compound .
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives has been analyzed using various techniques, including single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies have revealed the importance of hydrogen bonding and stacking interactions in the crystal structure organization of these compounds . The molecular docking study predicted that certain benzotriazole derivatives may exhibit anti-hepatitis B activity .
Chemical Reactions Analysis
The reactivity of benzotriazole derivatives has been studied through various chemical reactions. For example, the reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole was investigated to understand the formation of stable hemiaminals and Schiff bases, which are important intermediates in organic synthesis . The influence of substituents and solvation on the reaction mechanism was also examined.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives have been explored through experimental and theoretical studies. DFT calculations have been used to understand the structure-property relationships, which are crucial for the design of organic self-assemblies for optoelectronic applications . The photophysical properties of these compounds, such as their ability to form organized aggregates with waveguide properties, have also been investigated .
Scientific Research Applications
Neuronal Nitric Oxide Synthase Interaction
2H-Benzo[d][1,2,3]triazol-5-amine is utilized in the synthesis of compounds interacting with neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). This application is crucial for understanding neuronal signaling and neurodegenerative disorders (Fei, 2012).
Optoelectronic Applications
This compound is a key player in the development of T-shaped 2H-benzo[d][1,2,3]triazole derivatives, used in organic self-assemblies for optoelectronic applications. These derivatives form organized aggregates with potential use in waveguide properties, highlighting the material's importance in photonic and electronic device fabrication (Torres et al., 2016).
Molecular Structure Studies
Studies on 2H-1,2,3-triazol-2-amine, a related structure, provide insights into the equilibrium structure and vibrational spectrum of the molecule. This research is fundamental in understanding the molecular behavior and potential applications in chemistry and materials science (Riggs, 1989).
Synthesis and Medicinal Chemistry
The synthesis of various derivatives of 2H-benzo[d][1,2,3]triazol-5-amine opens pathways for exploring their antiproliferative properties and other medicinal applications. This research is essential for the development of new pharmaceutical compounds (Pokhodylo & Obushak, 2022).
Antimicrobial Research
The compound's derivatives have been studied for their potential as antimicrobial agents. This is particularly relevant in the development of new treatments for infectious diseases, demonstrating the compound's role in advancing medical science (Mir et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2H-benzotriazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHICWNEBCMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062978 | |
Record name | 1H-Benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzo[d][1,2,3]triazol-5-amine | |
CAS RN |
3325-11-9 | |
Record name | 1H-Benzotriazol-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003325119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-6-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-benzo[d][1,2,3]triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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